molecular formula C9H8N2O2 B12879648 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12879648
M. Wt: 176.17 g/mol
InChI Key: KVBJJYOUGGKEDE-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that combines the structural features of furan, pyrrole, and isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides, which undergo a 1,3-dipolar cycloaddition to form the isoxazole ring . Another approach includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts to increase yield and reduce reaction times. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated furans

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Furan: A five-membered aromatic ring with one oxygen atom.

    Pyrrole: A five-membered ring with one nitrogen atom.

Uniqueness

3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combination of furan, pyrrole, and isoxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H8N2O2/c1-2-7(12-5-1)8-6-3-4-10-9(6)13-11-8/h1-2,5,10H,3-4H2

InChI Key

KVBJJYOUGGKEDE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=CO3

Origin of Product

United States

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